5-(2-Methoxypyrimidin-5-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole
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Overview
Description
5-(2-Methoxypyrimidin-5-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a pyrimidine ring substituted with a methoxy group at the 2-position, a thiophene ring at the 3-position, and an oxadiazole ring. The combination of these rings imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxypyrimidin-5-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Coupling with Thiophene: The final step involves coupling the thiophene ring to the oxadiazole ring using cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxypyrimidin-5-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced forms of the compound.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(2-Methoxypyrimidin-5-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 5-(2-Methoxypyrimidin-5-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary based on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Hydroxypyrimidin-5-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole
- 5-(2-Chloropyrimidin-5-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole
- 5-(2-Methylpyrimidin-5-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole
Uniqueness
5-(2-Methoxypyrimidin-5-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(2-methoxypyrimidin-5-yl)-3-thiophen-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2S/c1-16-11-12-4-8(5-13-11)10-14-9(15-17-10)7-2-3-18-6-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZACVDRWQBEWEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C2=NC(=NO2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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